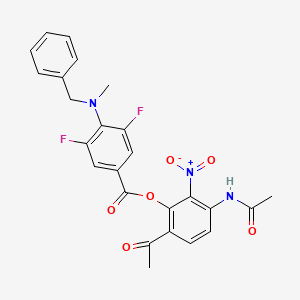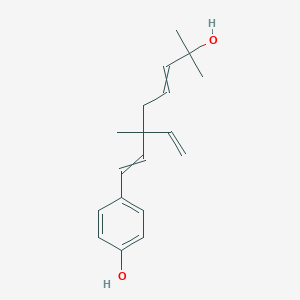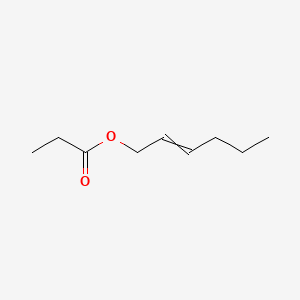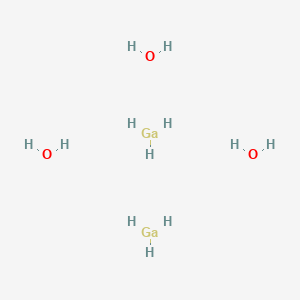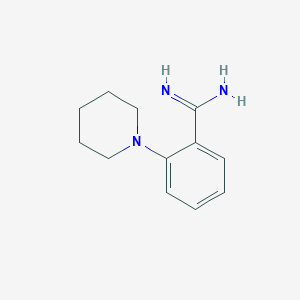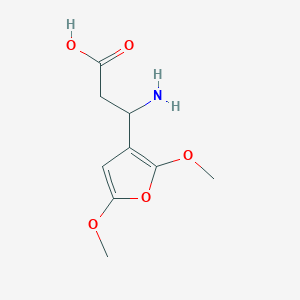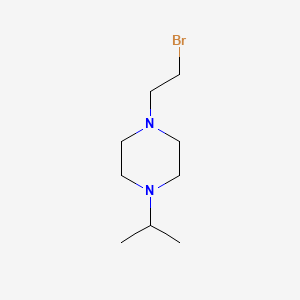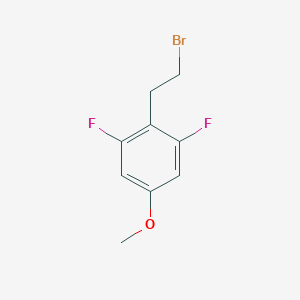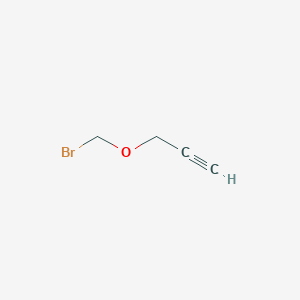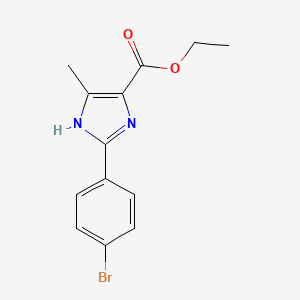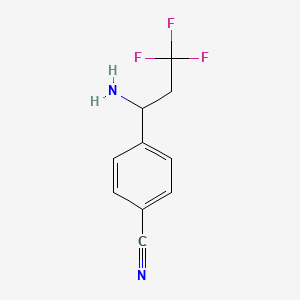
4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile is a chemical compound with the molecular formula C10H9F3N2 and a molecular weight of 214.1870696 . This compound is characterized by the presence of a benzonitrile group substituted with a 1-amino-3,3,3-trifluoropropyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 1-amino-3,3,3-trifluoropropane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The nitrile group may also participate in covalent bonding with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile
- 4-(1-Amino-3,3,3-trifluoropropyl)benzamide
- 4-(1-Amino-3,3,3-trifluoropropyl)phenol
Uniqueness
4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound. Additionally, the combination of the amino and nitrile groups provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C10H9F3N2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
4-(1-amino-3,3,3-trifluoropropyl)benzonitrile |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)5-9(15)8-3-1-7(6-14)2-4-8/h1-4,9H,5,15H2 |
InChI Key |
ONLNFAILJGPUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
